molecular formula C6H10O3S B3041776 Thiacycloheptan-3-one 1,1-dioxide CAS No. 36165-01-2

Thiacycloheptan-3-one 1,1-dioxide

Cat. No.: B3041776
CAS No.: 36165-01-2
M. Wt: 162.21 g/mol
InChI Key: YZZMNMCXPNZNIU-UHFFFAOYSA-N
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Description

Thiacycloheptan-3-one 1,1-dioxide is a chemical compound known for its unique structure and versatile applications in scientific research. It is a member of the thiacycloheptane family, characterized by a seven-membered ring containing a sulfur atom. The presence of the 1,1-dioxide functional group imparts distinct chemical properties to the compound, making it valuable in various fields of study.

Mechanism of Action

Target of Action

Thiacycloheptan-3-one 1,1-dioxide primarily targets the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, and the regulation of specific signaling pathways.

Mode of Action

It is believed to involve the formation of a covalent bond with the enzyme, leading to a change in its activity .

Biochemical Pathways

Given its target, it is likely to impact pathways involving tyrosine phosphorylation . This can have downstream effects on various cellular processes, including signal transduction, cell cycle progression, and apoptosis.

Result of Action

Given its target, it is likely to modulate cellular processes regulated by tyrosine phosphorylation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially impact its action .

Biochemical Analysis

Biochemical Properties

Thiacycloheptan-3-one 1,1-dioxide plays a significant role in biochemical reactions, particularly in the synthesis of heterocycles. It interacts with various enzymes and proteins, facilitating the formation of sulfur-containing heterocyclic compounds. The compound’s interactions are primarily through hydrogen bonding and coordination interactions, which help stabilize the reaction intermediates and enhance the efficiency of the synthesis process .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of ATP-sensitive potassium channels, which are crucial for maintaining cellular homeostasis . Additionally, it has shown potential anti-inflammatory and antiviral activities, making it a compound of interest for therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with enzymes and proteins is key to its mechanism of action. These interactions often result in the modulation of enzymatic activity, which can have downstream effects on various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have indicated that the compound can maintain its biochemical activity, making it suitable for prolonged experimental use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as anti-inflammatory and antiviral activities. At higher doses, toxic or adverse effects have been observed, including potential hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid cycle and oxidative phosphorylation. It interacts with enzymes such as succinate dehydrogenase and cytochrome c oxidase, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s role in cellular energy production and overall metabolic regulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biochemical efficacy. The compound’s distribution is influenced by its hydrophobicity and ability to form stable complexes with transport proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol, mitochondria, and nucleus. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to these compartments. The compound’s localization is crucial for its role in modulating cellular processes and maintaining cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiacycloheptan-3-one 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiacycloheptan-3-one using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the sulfur atom being oxidized to form the 1,1-dioxide group .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Thiacycloheptan-3-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the 1,1-dioxide group back to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom acts as a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted thiacycloheptanes. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Thiacycloheptan-3-one 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran-3-one 1,1-dioxides: These compounds share a similar sulfur-containing ring structure and are used in the synthesis of heterocycles.

    Thiophene 1,1-dioxides: Known for their reactivity and versatility in organic synthesis.

    3-Cyanothiete 1,1-dioxide: A small reactive molecule used in preparative organic chemistry.

Uniqueness

Thiacycloheptan-3-one 1,1-dioxide stands out due to its seven-membered ring structure, which imparts unique chemical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

IUPAC Name

1,1-dioxothiepan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c7-6-3-1-2-4-10(8,9)5-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZMNMCXPNZNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36165-01-2
Record name 1lambda6-thiepane-1,1,3-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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